Defined Z-Protection Chemical Modification as a Determinant of Experimental Identity
EMD 55450 is a derivative of the renin inhibitor EMD 55068 in which the terminal amino group is specifically blocked by a benzyloxycarbonyl (Z) group [1]. This precise structural alteration is the compound's primary distinguishing feature and the basis for its unique cataloging as a separate chemical entity with its own CAS number (126657-82-7) [2]. The modification is not merely a protective group in a synthetic scheme but is the defining characteristic of the compound as used in experimental systems, as documented in its primary literature source [3].
| Evidence Dimension | Chemical Structure / Terminal Group Modification |
|---|---|
| Target Compound Data | Terminal amino group blocked by benzyloxycarbonyl (Z) group [1] |
| Comparator Or Baseline | EMD 55068: Terminal amino group is unblocked (free amine) [1] |
| Quantified Difference | Presence vs. absence of a benzyloxycarbonyl (Z) protecting group on the terminal amino function [1] |
| Conditions | Defined by chemical synthesis and structural elucidation; referenced in MeSH as 'analog of EMD 55068' [1] |
Why This Matters
This defined structural difference means that EMD 55450 and EMD 55068 are chemically distinct entities with different properties; procurement of the correct analog is essential for replicating published experiments or using the compound as a labeled probe.
- [1] U.S. National Library of Medicine. MeSH Supplementary Concept Data: EMD 55450. Note: structure given in first source; analog of EMD 55068 with terminal amino group blocked by benzyloxycarbonyl group; a synthetic renin antagonist. View Source
- [2] U.S. National Library of Medicine. MeSH Supplementary Concept Data: EMD 55450. Registry Number: 126657-82-7. View Source
- [3] Ziegler K, Sanger U. Binding proteins for linear renin-inhibiting peptides in basolateral plasma membranes of rat liver. Biochim Biophys Acta. 1992 Jan 31;1103(2):219-28. PMID: 1543706. View Source
